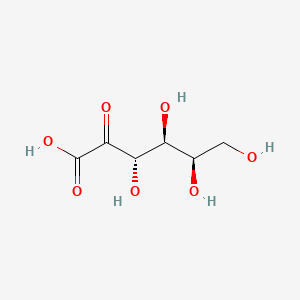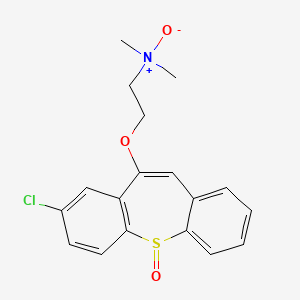
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid" often involves multi-step synthetic routes. For example, molecules with similar structural features have been synthesized using starting materials such as cyclohexanone and 1,3-cyclohexanedione, followed by reactions like regioselective acetoxylation and reduction processes (Lash et al., 1992).
Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA), known for its abundant presence in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. It has been investigated for its potential in regulating lipid and glucose metabolism, which could help treat disorders like cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further studies to uncover and optimize CGA's biological and pharmacological effects, suggesting it could serve as a natural food additive to reduce medicinal costs (Naveed et al., 2018).
Gallic Acid: Anti-Inflammatory Properties
Gallic acid (GA), a natural metabolite found in various fruits and plants, has garnered attention for its potent anti-inflammatory properties. The review discusses GA's pharmacological activities, mechanisms of action, and its potential as a candidate for treating inflammation-related diseases. The paper emphasizes GA's promising pharmacological activities and suggests it as a potential therapeutic agent, providing a theoretical basis for clinical application and guiding future research (Bai et al., 2020).
Sorption of Phenoxy Herbicides
A review on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil and minerals shows the relevance of soil organic matter and iron oxides as primary sorbents. This research suggests that understanding the sorption properties of such compounds can inform environmental management practices and help mitigate their impact (Werner et al., 2012).
Phosphonic Acid: Applications
Phosphonic acid functional group's bioactive properties and applications in various fields, including medicine and material science, are reviewed. The study covers the synthesis methods, biological activities, and potential of phosphonic acids for developing new drugs and materials, highlighting their wide-ranging applications (Sevrain et al., 2017).
Antioxidant Activity Determination Methods
A critical presentation of tests used to determine antioxidant activity, including their mechanisms, applicability, and the pros and cons. This review could guide researchers in selecting appropriate methods for analyzing the antioxidant potential of compounds, which is crucial for understanding their biological roles and potential health benefits (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-UZBSEBFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342385-52-8 |
Source


|
| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)



